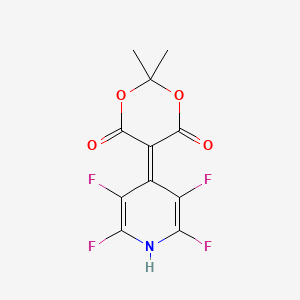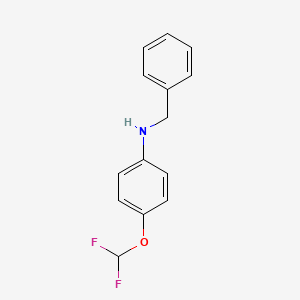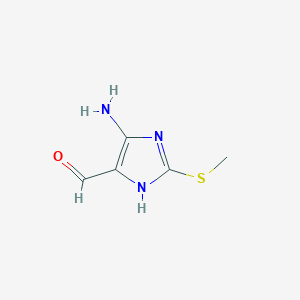
6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes a dioxin ring substituted with a perfluoropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one typically involves multi-step organic reactions
Formation of the Dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-propanediol with a suitable carbonyl compound in the presence of an acid catalyst can yield the dioxin ring.
Introduction of the Perfluoropyridinyl Group: This step often involves nucleophilic substitution reactions where a perfluoropyridinyl halide reacts with the dioxin ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The perfluoropyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while nucleophilic substitution can introduce various functional groups into the perfluoropyridinyl moiety.
Scientific Research Applications
6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3
Properties
Molecular Formula |
C11H7F4NO4 |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
2,2-dimethyl-5-(2,3,5,6-tetrafluoro-1H-pyridin-4-ylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H7F4NO4/c1-11(2)19-9(17)4(10(18)20-11)3-5(12)7(14)16-8(15)6(3)13/h16H,1-2H3 |
InChI Key |
ZVSFSDSWOJMFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=C2C(=C(NC(=C2F)F)F)F)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Pyridin-2-yl)amino]methanol](/img/structure/B12814938.png)

![3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12814951.png)


![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)




![4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene](/img/structure/B12815005.png)



